![molecular formula C11H11ClN2O B3038300 5-(Chloromethyl)-3-(4-ethylphenyl)-1,2,4-oxadiazole CAS No. 854137-69-2](/img/structure/B3038300.png)
5-(Chloromethyl)-3-(4-ethylphenyl)-1,2,4-oxadiazole
Overview
Description
5-(Chloromethyl)-3-(4-ethylphenyl)-1,2,4-oxadiazole (CMEOPO) is a heterocyclic compound of the oxadiazole family. It is a colorless solid that is soluble in various organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). CMEOPO is an important synthetic intermediate used in the synthesis of various pharmaceuticals and agrochemicals. It has also been investigated for its potential biological activities, such as its anti-inflammatory, anti-bacterial, and anti-fungal properties.
Scientific Research Applications
Overview of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives, which include compounds like 5-(Chloromethyl)-3-(4-ethylphenyl)-1,2,4-oxadiazole, are aromatic five-membered rings that have garnered interest for their diverse biological activities. These compounds demonstrate an ability to bind effectively with various enzymes and receptors due to their structural features, facilitating a wide range of bioactivities. Research has extensively explored 1,3,4-oxadiazole-based compounds for their potential in treating numerous ailments, underscoring their significant development value in medicinal chemistry. Specifically, these derivatives have shown promise across anticancer, antifungal, antibacterial, and antiviral applications, among others, highlighting their versatility and therapeutic potential (Verma et al., 2019).
Synthesis and Pharmacology
Recent advances have emphasized the synthesis and pharmacological evaluation of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, reflecting their favorable physical, chemical, and pharmacokinetic properties. These properties enhance their pharmacological activity through hydrogen bond interactions with biomacromolecules. Derivatives of oxadiazoles have been identified as biologically active units in numerous compounds, offering antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The synthesis of these compounds, especially over the recent years, has been pivotal in expanding their applicability in medicinal chemistry and pharmacology (Jing-Jing Wang et al., 2022).
Therapeutic Applications
The therapeutic applications of 1,3,4-oxadiazole compounds are vast and varied. They have been explored for their anticancer and antiviral activities, where derivatives have demonstrated broad and potent biological functions. These activities are often associated with the inhibition of different enzymes, kinases, and growth factors, making them potential candidates for future lead molecules in treating cancer and viral infections. The diverse biological functions and targeted inhibitory activities of 1,3,4-oxadiazoles underscore their significance in the development of novel therapeutic agents (Devi et al., 2022).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as boronic acids and their esters, are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
Boronic acids and their esters, which are structurally similar, are known to undergo hydrolysis, a process that is influenced by the substituents in the aromatic ring and the ph of the environment .
Biochemical Pathways
Related compounds like vinylboronic acid pinacol ester have been used as a comonomer in radical copolymerization with styrene, leading to the formation of vinyl alcohol-styrene copolymers .
Pharmacokinetics
It’s important to note that the stability of similar compounds, such as boronic acids and their esters, can be influenced by environmental factors such as ph .
Result of Action
Related compounds have been used in the synthesis of copolymers, which could have various applications in materials science .
Action Environment
The action, efficacy, and stability of 5-(Chloromethyl)-3-(4-ethylphenyl)-1,2,4-oxadiazole can be influenced by various environmental factors. For instance, the rate of hydrolysis of similar compounds, such as phenylboronic pinacol esters, is considerably accelerated at physiological pH .
properties
IUPAC Name |
5-(chloromethyl)-3-(4-ethylphenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-2-8-3-5-9(6-4-8)11-13-10(7-12)15-14-11/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVARJWYCLXBPBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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